molecular formula C20H15BrClNO2 B286617 2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide

2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide

Cat. No. B286617
M. Wt: 416.7 g/mol
InChI Key: PIFQJIMUCZLHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide is a chemical compound that belongs to the class of diphenylacetic acid amides. It is commonly known as bromochlorophene or BCP and is used in several scientific research applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide is not well understood. However, it is believed to act as an inhibitor of protein synthesis in bacteria by binding to the bacterial cell wall. The compound has also been shown to have antifungal and antiviral activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide have been studied in several research studies. The compound has been shown to have antibacterial, antifungal, and antiviral activity. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, the compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide has several advantages and limitations for lab experiments. One of the significant advantages is its broad-spectrum antimicrobial activity, making it a useful tool for studying the mechanism of action of antimicrobial agents. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the significant limitations is the lack of knowledge about its mechanism of action, which limits its potential applications.

Future Directions

There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide. One of the significant areas of research is to understand its mechanism of action better. This will enable the development of more potent and selective analogs for various applications, including cancer therapy and antimicrobial agents. Additionally, the compound's potential as an anti-inflammatory and analgesic agent needs to be explored further. Finally, research on the compound's toxicity and safety profile is essential for its potential use in clinical settings.
Conclusion
In conclusion, 2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide is a chemical compound that has been extensively studied in various scientific research applications. The compound has several advantages and limitations for lab experiments, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively. Further research is needed to understand its mechanism of action better and explore its potential as a therapeutic agent.

Synthesis Methods

2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide can be synthesized using several methods. One of the commonly used methods involves reacting 2-bromo-4-chlorophenol with N,N-diphenylacetamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide has been used in several scientific research applications. One of the significant applications is in the field of medicinal chemistry, where the compound has been used as a starting material for the synthesis of various biologically active compounds. The compound has also been used as a reagent for the synthesis of other organic compounds, including diphenylacetic acid derivatives.

properties

Molecular Formula

C20H15BrClNO2

Molecular Weight

416.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N,N-diphenylacetamide

InChI

InChI=1S/C20H15BrClNO2/c21-18-13-15(22)11-12-19(18)25-14-20(24)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2

InChI Key

PIFQJIMUCZLHHC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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